molecular formula C13H12BrNO4 B13698060 Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13698060
M. Wt: 326.14 g/mol
InChI Key: BQLHRUVHRAQYOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . This reaction often employs copper (I) or ruthenium (II) catalysts to facilitate the (3+2) cycloaddition . The reaction conditions usually involve heating the reactants at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and methoxy groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

ethyl 5-(3-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H12BrNO4/c1-3-18-13(16)10-7-12(19-15-10)8-4-5-11(17-2)9(14)6-8/h4-7H,3H2,1-2H3

InChI Key

BQLHRUVHRAQYOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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